

5-(Methylthio)Thiophene-2-Carbaldehyde IUPAC name and synonyms

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Compound of Interest

Compound Name: 5-(Methylthio)Thiophene-2-Carbaldehyde

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An In-depth Technical Guide to **5-(Methylthio)Thiophene-2-Carbaldehyde**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-(Methylthio)Thiophene-2-Carbaldehyde**, a key intermediate in organic synthesis. This document details its chemical identity, physicochemical properties, and a representative synthetic protocol.

Chemical Identity

The nomenclature and various identifiers for **5-(Methylthio)Thiophene-2-Carbaldehyde** are crucial for accurate documentation and research.

IUPAC Name: **5-(Methylthio)thiophene-2-carbaldehyde**

Synonyms and Identifiers:

Type	Identifier
Synonyms	5-(Methylsulphanyl)thiophene-2-carboxaldehyde[1]
2-Formyl-5-(methylthio)thiophene[2][3]	
5-(Methylsulfanyl)thiophene-2-carbaldehyde	
2-Thiophenecarboxaldehyde, 5-(methylthio)-	
2-Formyl-5-methylthiophene	
5-Methylmercapto-2-thiophenaldehyde	
5-Methylthio-2-thiophenecarbaldehyde	
5-Methylthiothiophene-2-carbaldehyde	
5-Methylmercaptothiophene-2-carbaldehyde	
2-Methylmercaptothiophen-5-carboxaldehyde	
5-(Methylthio)-2-thiophenecarboxaldehyde	
CAS Number	24445-35-0[1]
Molecular Formula	C ₆ H ₆ OS ₂
InChI	1S/C6H6OS2/c1-8-6-3-2-5(4-7)9-6/h2-4H,1H3
InChI Key	RKXYTFTZODXDEF-UHFFFAOYSA-N
SMILES	CSc1ccc(C=O)s1
MDL Number	MFCD00173744
PubChem Substance ID	329788407

Physicochemical Properties

A summary of the key quantitative data for **5-(Methylthio)Thiophene-2-Carbaldehyde** is presented below.

Property	Value
Molecular Weight	158.24 g/mol
Appearance	Solid
Melting Point	26 °C[2]

Synthesis

5-(Methylthio)Thiophene-2-Carbaldehyde is valuable in the synthesis of pharmaceuticals and agrochemicals, acting as a building block for more complex molecules.[2] It is also utilized in materials science for creating organic semiconductors and conductive polymers.[4][5]

A common method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as thiophenes, is the Vilsmeier-Haack reaction.[6][7] This reaction typically employs a Vilsmeier reagent, formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[6][7]

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol describes a representative procedure for the synthesis of **5-(Methylthio)Thiophene-2-Carbaldehyde** from 2-(Methylthio)thiophene.

Materials:

- 2-(Methylthio)thiophene
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl₃)
- Dichloromethane (DCM), anhydrous
- Crushed ice
- Saturated sodium bicarbonate solution

- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Ice bath

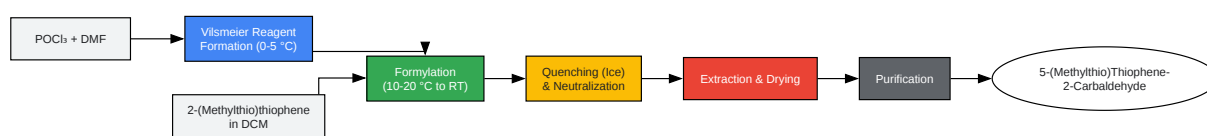
Procedure:

- **Vilsmeier Reagent Formation:** In a dry, round-bottom flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (3.0 equivalents). Cool the flask in an ice bath to 0-5 °C. To this, slowly add phosphorus oxychloride (1.1 equivalents) dropwise, ensuring the temperature is maintained below 10 °C. Stir the mixture at 0-5 °C for 30-60 minutes to facilitate the complete formation of the Vilsmeier reagent.
- **Formylation Reaction:** Dissolve 2-(Methylthio)thiophene (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the freshly prepared Vilsmeier reagent while maintaining the internal temperature between 10-20 °C.
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- **Work-up:** Carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This quenching step is highly exothermic. Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- **Extraction and Purification:** Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two to three times with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the

drying agent and remove the solvent under reduced pressure to yield the crude product. The crude **5-(Methylthio)Thiophene-2-Carbaldehyde** can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **5-(Methylthio)Thiophene-2-Carbaldehyde** via the Vilsmeier-Haack reaction.



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Caption: Synthetic workflow for **5-(Methylthio)Thiophene-2-Carbaldehyde**.

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